3-Chloro-2-(2-naphthyloxy)aniline
Description
Contextualization within Modern Organic and Medicinal Chemistry Research
Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. Current time information in New York, NY, US.researchgate.net They are pivotal in the production of polymers, dyes, agricultural chemicals, and, most significantly, pharmaceuticals. chemicalbook.compatsnap.com The functionalization of the aniline core at various positions allows for the fine-tuning of electronic and steric properties, which in turn can modulate the biological activity of the resulting molecules. researchgate.net The presence of a halogen, like chlorine, and a bulky, aromatic ether linkage, such as the naphthyloxy group in 3-Chloro-2-(2-naphthyloxy)aniline, are common strategies in medicinal chemistry to enhance properties like metabolic stability, receptor binding affinity, or to explore structure-activity relationships (SAR). However, specific research detailing the impact of this precise arrangement in this compound is not readily found in peer-reviewed studies.
Rationale for Academic Investigation of Novel Aniline Derivatives
The academic pursuit of novel aniline derivatives is driven by the quest for new chemical entities with unique properties. Current time information in New York, NY, US. Researchers synthesize and study new derivatives to understand fundamental principles of chemical reactivity, catalysis, and to develop new synthetic methodologies. patsnap.com In medicinal chemistry, the goal is often to identify new drug candidates with improved efficacy, selectivity, or pharmacokinetic profiles. chemicalbook.com The structural features of this compound, including its diaryl ether linkage, suggest potential applications in areas where such scaffolds have been proven useful, for instance, as precursors to certain bioactive heterocyclic systems. However, without dedicated studies, the specific rationale for focusing on this compound remains speculative.
Overview of Research Paradigms Applied to this compound
Currently, there is a lack of published research applying specific paradigms to this compound. In general, a novel compound of this nature would typically be investigated through a series of standard research paradigms. This would begin with its synthesis, likely through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the diaryl ether bond. Following synthesis, characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure. mdpi.com Subsequent investigations in medicinal chemistry would involve computational studies to predict its properties and biological target interactions, followed by in vitro screening against various biological targets.
Current Gaps and Future Directions in Scholarly Inquiry for this compound
The most significant gap in the scholarly inquiry of this compound is the absence of foundational research. There are no readily available scientific reports detailing its synthesis, characterization, or evaluation of its chemical or biological properties.
Future research directions would need to start from the ground up:
Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound would be the primary step. Full characterization of the compound is necessary to provide a basis for all subsequent studies.
Chemical Reactivity Studies: Investigation into the reactivity of the aniline and the ether linkage would provide insights into its potential as a synthetic intermediate.
Medicinal Chemistry Exploration: A systematic evaluation of its biological activities is warranted. This could involve broad screening against a panel of receptors, enzymes, and cell lines to identify any potential therapeutic applications.
Materials Science Applications: Given its aromatic and halogenated nature, its potential use in the development of novel polymers or functional materials could also be an avenue for investigation.
At present, this compound represents a blank slate in the vast landscape of chemical research, holding untapped potential for future scientific discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-3-7-15(18)16(14)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHRGRMPZNYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC=C3Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 2 Naphthyloxy Aniline
Retrosynthetic Analysis and Strategic Disconnections for 3-Chloro-2-(2-naphthyloxy)aniline
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnections involve breaking the molecule down into simpler, more readily available starting materials. The key bonds to consider for disconnection are the C-N bond of the aniline (B41778), the C-O ether linkage, and the C-Cl bond.
A logical retrosynthetic approach would involve two main disconnections:
C-O Bond Disconnection (Ether Synthesis): This is a common strategy for diaryl ethers. This disconnection leads to a chlorinated aminophenol and a naphthyl halide or another suitable naphthyl derivative.
C-N Bond Disconnection (Aniline Formation): This approach would start with a pre-formed diaryl ether containing a nitro group, which can then be reduced to the target aniline.
A third possibility involves the C-Cl Bond Disconnection (Chlorination) , where the final step is the selective chlorination of a 2-(2-naphthyloxy)aniline (B1332321) precursor. The feasibility of this step depends heavily on the directing effects of the existing substituents.
A visual representation of a possible retrosynthetic analysis is shown below:
Derivatization Strategies of this compound for Structural Exploration
The chemical architecture of this compound offers multiple reactive sites for structural modification, enabling a systematic exploration of its chemical space. These sites primarily include the aniline nitrogen, the naphthyl ring system, and the chloro-substituted phenyl ring. Derivatization at these positions can lead to a diverse library of new chemical entities with potentially unique properties.
Modifications of the Aniline Nitrogen
The primary amino group of the aniline moiety is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.
N-Alkylation: The aniline nitrogen can be alkylated to form secondary or tertiary amines. This can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. psu.edu More advanced methods, such as reductive amination with aldehydes or ketones, or the use of alcohols in the presence of specialized catalysts like manganese pincer complexes, offer alternative routes to N-alkylated products. nih.govgoogle.com These reactions can be performed using various alkylating agents and solvent systems, including environmentally benign ionic liquids. psu.edu
N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) can be used to introduce an acetyl group. testbook.comyoutube.com This modification is often employed to modulate the reactivity of the aniline ring in subsequent electrophilic substitution reactions. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. sapub.org This transformation is a robust method for introducing sulfonyl groups. Recent advancements have explored visible-light-mediated sulfonylation of anilines with sulfinate salts or sulfonyl fluorides, offering milder reaction conditions. rsc.orgnih.govresearchgate.net
Urea (B33335) Formation: The aniline nitrogen can be converted into a urea functionality through several methods. A straightforward approach is the reaction with an isocyanate. commonorganicchemistry.com Alternatively, reaction with phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene, followed by the addition of an amine, can produce unsymmetrical ureas. commonorganicchemistry.comorganic-chemistry.org The Curtius rearrangement of a corresponding acyl azide (B81097) in the presence of an amine also leads to urea derivatives. organic-chemistry.org
Table 1: Representative Modifications of the Aniline Nitrogen
| Modification Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, base; or Alcohol, catalyst (e.g., Mn complex) psu.edunih.gov | Secondary/Tertiary Amine |
| N-Acylation | Acyl chloride/anhydride, base (e.g., pyridine) testbook.comyoutube.com | Amide |
| Sulfonylation | Sulfonyl chloride, base; or Sulfinate salt, photocatalyst sapub.orgrsc.org | Sulfonamide |
| Urea Formation | Isocyanate; or CDI/Triphosgene, amine commonorganicchemistry.comorganic-chemistry.org | Urea |
Functionalization of the Naphthyl Ring System
The electron-rich naphthyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The bulky chloro-anilino ether substituent will influence the regioselectivity of these reactions.
Nitration: The introduction of a nitro group onto the naphthyl ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid over-reaction or degradation of the starting material. byjus.com
Halogenation: Halogens such as bromine or chlorine can be introduced onto the naphthyl ring via electrophilic halogenation using reagents like bromine in acetic acid or N-chlorosuccinimide. byjus.com The position of substitution will be directed by the existing naphthyloxy group.
Sulfonation: The naphthyl ring can be sulfonated using fuming sulfuric acid or sulfur trioxide. This reaction introduces a sulfonic acid group, which can be a useful handle for further transformations. byjus.com
Friedel-Crafts Reactions: Acyl or alkyl groups can be introduced onto the naphthyl ring via Friedel-Crafts acylation or alkylation. These reactions typically employ a Lewis acid catalyst like aluminum chloride. chemistrysteps.com However, the presence of the basic aniline nitrogen in the molecule can interfere with the Lewis acid catalyst, often necessitating protection of the amino group (e.g., as an amide) before carrying out the reaction. libretexts.orgchemistrysteps.com
Table 2: Potential Functionalization of the Naphthyl Ring
| Reaction Type | Typical Reagents | Functional Group Introduced |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ byjus.com | -NO₂ |
| Halogenation | Br₂, CH₃COOH; or NCS byjus.com | -Br, -Cl |
| Sulfonation | Fuming H₂SO₄ (SO₃) byjus.com | -SO₃H |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (with N-protection) libretexts.orgchemistrysteps.com | -C(O)R |
Alterations at the Chloro Position
The chlorine atom on the aniline ring is generally less reactive towards nucleophilic substitution than in aliphatic systems. However, under specific conditions, it can be replaced by other functional groups through a nucleophilic aromatic substitution (SNAAr) mechanism. libretexts.org
The rate of SNAAr is significantly influenced by the electronic nature of the aromatic ring. The presence of the electron-donating amino and naphthyloxy groups on the same ring as the chlorine atom in this compound would likely deactivate the ring towards traditional SNAAr by electron-rich nucleophiles. masterorganicchemistry.com However, reactions with very strong nucleophiles or under forcing conditions (high temperature and pressure) might still effect substitution.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki coupling, could potentially be employed to replace the chlorine atom with other groups like amines, alcohols, or boronic acids, respectively. These modern catalytic methods have greatly expanded the scope of transformations possible at halogenated positions on aromatic rings.
Table 3: Potential Alterations at the Chloro Position
| Reaction Type | General Approach | Potential Transformation |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAAr) | Strong nucleophile, high temperature/pressure libretexts.org | Replacement of -Cl with -OR, -NR₂, etc. |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, appropriate coupling partner (e.g., amine, boronic acid) | Replacement of -Cl with various functional groups |
In-depth Analysis of this compound Remains Elusive in Publicly Available Scientific Literature
Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested detailed outline. The specific data required to populate the sections on design principles for library synthesis, QSAR modeling, pharmacophore elucidation, conformational analysis, substituent effects, and molecular descriptor analysis for this particular scaffold has not been published.
General concepts and methodologies for these types of studies are well-established in the field of medicinal chemistry. For instance, the design of focused libraries typically involves the identification of a core scaffold, in this case, this compound, followed by the systematic introduction of a variety of substituents at key positions to explore the chemical space and optimize biological activity. However, without experimental data from such a library, any discussion would be purely hypothetical and not based on actual research findings for this compound.
Similarly, QSAR modeling requires a dataset of analogue compounds with corresponding biological activity data to derive a mathematical model that predicts the activity of new compounds. Pharmacophore elucidation also relies on a set of active molecules to identify the essential three-dimensional arrangement of chemical features required for biological activity. Conformational analysis and the study of substituent effects are integral parts of this process, but they necessitate experimental or computational data specific to the interaction of this compound series with a biological target. Topological and molecular descriptor analysis is a method to characterize molecules, but its utility in an SAR/SPR context is dependent on having a dataset of compounds with varied biological responses to correlate with these descriptors.
While research exists for broader classes of compounds such as aniline derivatives or aryloxy compounds in various therapeutic areas, these findings are not directly transferable to the specific scaffold of this compound. Extrapolating from these general studies would not provide the focused and scientifically rigorous analysis requested.
Therefore, until specific research on this compound and its analogues is published, a detailed article on its SAR and SPR as outlined cannot be constructed.
Mechanistic Investigations and Target Elucidation for 3 Chloro 2 2 Naphthyloxy Aniline
In Vitro Biochemical Assays for Enzyme Inhibition or Receptor Modulation by 3-Chloro-2-(2-naphthyloxy)aniline
No published studies were identified that have performed in vitro biochemical assays to evaluate the inhibitory or modulatory effects of this compound on specific enzymes or receptors. Such assays are crucial for determining the direct molecular targets of a compound and its potency and selectivity.
Cellular Pathway Interrogation in Relevant Biological Systems
There is no available research on the effects of this compound on cellular pathways. Investigating how a compound affects signaling cascades, metabolic pathways, or other cellular processes in relevant cell lines or primary cells is a critical step in understanding its biological function.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
No molecular docking or dynamics simulation studies for this compound have been found in the public domain. These computational methods are often used to predict and analyze the binding of a ligand to the active site of a potential protein target, providing insights into the molecular basis of interaction.
Affinity Chromatography and Proteomic Approaches for Target Identification
There is no evidence of affinity chromatography or proteomic studies being conducted to identify the cellular targets of this compound. These techniques are powerful for isolating and identifying binding partners of a compound from complex biological samples.
Investigation of Gene Expression Modulation by this compound
No data is available regarding the modulation of gene expression by this compound. Transcriptomic analyses, such as microarray or RNA-sequencing, would be necessary to determine how this compound may alter gene expression profiles within a cell.
Analysis of Intracellular Signaling Cascade Perturbations
Information on the perturbation of intracellular signaling cascades by this compound is not present in the current scientific literature. Such analyses would typically involve techniques like Western blotting or phospho-protein arrays to assess the phosphorylation status of key signaling proteins.
Pre Clinical Pharmacological Profiling and in Vivo Efficacy Studies Excluding Human Clinical Data of 3 Chloro 2 2 Naphthyloxy Aniline
Design and Implementation of In Vivo Efficacy Models
The initial step in evaluating the in vivo efficacy of a compound like 3-Chloro-2-(2-naphthyloxy)aniline would involve the selection and development of relevant animal models of disease. The choice of model is dictated by the therapeutic area of interest. For instance, if the compound is hypothesized to have anti-inflammatory properties, models such as carrageenan-induced paw edema in rodents might be employed. For oncology indications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The design of these studies requires careful consideration of the animal species, strain, sex, and age to ensure the model's validity and reproducibility.
Pharmacokinetic Assessments (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Species
Pharmacokinetic (PK) studies are crucial to understand how a test compound is processed by a living organism. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are typically conducted in preclinical species such as mice, rats, and dogs.
Absorption: Investigates how the compound is taken up by the body. This includes determining the rate and extent of absorption after administration through various routes.
Distribution: Examines where the compound travels within the body. This involves measuring its concentration in different tissues and organs over time.
Metabolism: Identifies how the compound is chemically modified by the body, primarily by enzymes in the liver.
Excretion: Determines how the compound and its metabolites are eliminated from the body, for example, through urine or feces.
Evaluation of In Vivo Efficacy in Animal Models of Disease
Once appropriate animal models are established, the in vivo efficacy of this compound would be assessed. This involves administering the compound to the diseased animals and monitoring for therapeutic effects. Key parameters measured would depend on the disease model. For example, in a cancer model, tumor growth inhibition would be a primary endpoint. In a model of neurological disease, improvements in behavioral or cognitive function might be assessed.
Bioavailability and Distribution Studies in Pre-clinical Models
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that influences the therapeutic effectiveness of a compound. Distribution studies, as part of the broader pharmacokinetic assessment, provide detailed information on the extent and rate of a compound's movement from the blood into the tissues. Techniques like quantitative whole-body autoradiography can be used to visualize the distribution of a radiolabeled compound throughout the animal's body.
Investigation of Metabolic Stability and Pathways in Liver Microsomes and Hepatocytes (In Vitro)
Before extensive in vivo studies, the metabolic stability of a compound is often evaluated using in vitro systems. Liver microsomes and hepatocytes are the most commonly used models as the liver is the primary site of drug metabolism. springernature.com
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. wuxiapptec.comevotec.com Incubating the compound with liver microsomes helps to determine its intrinsic clearance, which is a measure of how quickly the liver can metabolize the drug. nuvisan.com
Hepatocytes: These are the main cells of the liver and provide a more complete picture of metabolism as they contain both Phase I and Phase II metabolic enzymes. springernature.com
These in vitro assays are amenable to high-throughput screening and can be used to rank compounds based on their metabolic stability and to predict in vivo clearance. springernature.comnuvisan.com
Exploratory Research into Off-target Binding and Selectivity Profiles in Pre-clinical Settings
To assess the potential for unintended pharmacological effects, the selectivity of a compound is investigated. This involves screening the compound against a panel of receptors, enzymes, and ion channels that are not the intended therapeutic target. A compound with high selectivity for its intended target and minimal off-target binding is generally preferred, as this can reduce the likelihood of side effects. For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist was tested against a panel of 74 other receptors and ion channels to confirm its selectivity. nih.gov
Computational Chemistry and Cheminformatics Applications to 3 Chloro 2 2 Naphthyloxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. rroij.comnih.gov For 3-Chloro-2-(2-naphthyloxy)aniline, these methods could provide a wealth of information regarding its electronic structure and chemical reactivity.
Methodology: Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost and accuracy, making it well-suited for a molecule of this size. nih.gov Calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement. Following optimization, a variety of electronic properties can be calculated. nih.gov
Potential Findings:
Electron Distribution and Reactivity: Mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of this compound. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The nitrogen of the aniline (B41778) group would likely be a region of high electron density, while the aromatic rings would exhibit a more complex distribution due to the interplay of the chloro and naphthyloxy substituents.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.
Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). rroij.com These theoretical spectra could be used to aid in the experimental characterization of the compound.
Hypothetical Data Table: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.comnih.gov For a flexible molecule like this compound, with its rotatable ether linkage, MD simulations are invaluable for understanding its conformational landscape and the influence of its environment.
Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. nih.gov A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. The simulation would typically place a single molecule of this compound in a box of solvent molecules (e.g., water) to mimic physiological conditions.
Potential Findings:
Conformational Preferences: The simulation would reveal the preferred dihedral angles around the ether bond, showing how the aniline and naphthyl rings are oriented with respect to each other. This is critical for understanding how the molecule might fit into a biological receptor.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent. This would show how water molecules arrange around the hydrophobic (naphthyl and phenyl rings) and hydrophilic (amino group) parts of this compound, which is important for its solubility.
Flexibility and Dynamics: The simulation would provide a measure of the flexibility of different parts of the molecule. The naphthyloxy group, for instance, might exhibit greater motional freedom than the more constrained aniline ring.
Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound
The diaryl ether scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. acs.org Both ligand-based and structure-based drug design approaches could be hypothetically applied to this compound to explore its therapeutic potential. iaanalysis.comresearchgate.netaxispharm.com
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD methods rely on the information from a set of known active molecules. nih.gov If a series of analogues of this compound with known biological activity were available, a pharmacophore model could be generated. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity.
Structure-Based Drug Design (SBDD): If a 3D structure of a relevant biological target (e.g., an enzyme or receptor) were known, molecular docking could be used to predict the binding mode and affinity of this compound. axispharm.com The molecule would be computationally "placed" into the binding site of the target, and its interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) would be evaluated. This could guide the design of more potent analogues.
Hypothetical Data Table: Docking Results of this compound against a Kinase Target
| Parameter | Hypothetical Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity. |
| Key Interactions | Hydrogen bond with backbone NH of Val80; Pi-stacking with Phe145. | Specific interactions that stabilize the complex. |
| Ligand Efficiency | 0.35 | Binding affinity normalized by the number of heavy atoms. |
Virtual Screening Methodologies for Identifying Related Scaffolds or Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a drug target. nih.govmdpi.comlabinsights.nl this compound could be used as a query molecule in a ligand-based virtual screen to find other compounds with similar properties.
Methodology: One common approach is 2D similarity searching, which uses molecular fingerprints to encode the structural features of a molecule as a bit string. nih.gov The fingerprint of this compound would be compared against the fingerprints of millions of compounds in a database. Compounds with a high similarity score would be selected for further investigation. Another approach is 3D shape-based screening, where the 3D conformation of the query molecule is used to find other molecules that have a similar shape. wikipedia.org
Potential Outcomes:
Identification of Analogs: A virtual screen could identify commercially available or synthetically accessible molecules with scaffolds similar to this compound that may share its (hypothesized) biological activity.
Scaffold Hopping: More advanced virtual screening methods can identify compounds with different core structures (scaffolds) but a similar arrangement of key functional groups, potentially leading to the discovery of novel classes of active compounds.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties In Silico for Compound Optimization
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADME properties. springernature.comnih.gov In silico models are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the optimization of lead compounds. nih.govresearchgate.net
Methodology: A wide range of computational models, many of which are based on quantitative structure-property relationships (QSPR), are available to predict ADME properties. These models are trained on large datasets of experimental data. The chemical structure of this compound would be used as input to these models to generate predictions for various ADME endpoints.
Potential Findings:
Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption would indicate how well the compound might be absorbed from the gut.
Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration would be estimated.
Metabolism: The models would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, and whether it is likely to be an inhibitor of these enzymes.
Excretion: Properties related to the compound's clearance from the body would be predicted.
Hypothetical Data Table: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Class | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May cross cell membranes. |
| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions. |
| Plasma Protein Binding | >95% | May have a long duration of action. |
| Blood-Brain Barrier Permeation | Low | Unlikely to have significant central nervous system effects. |
Machine Learning and Artificial Intelligence Applications in the Study of this compound Analogues
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govbenthamdirect.comdeepforestsci.com While no specific ML/AI studies on this compound are documented, these techniques could be powerfully applied to a library of its analogues. acs.org
Methodology: If a dataset of analogues of this compound with corresponding experimental activity data were available, a quantitative structure-activity relationship (QSAR) model could be built using ML algorithms such as random forest or support vector machines. benthamdirect.com These models learn the relationship between the chemical structure (represented by molecular descriptors) and the biological activity. neovarsity.org
Potential Applications:
Predictive Modeling: A trained ML model could predict the activity of new, unsynthesized analogues of this compound, allowing for the prioritization of synthetic efforts.
Generative Models: More advanced deep learning techniques, such as generative adversarial networks (GANs), could be used to design novel molecules based on the this compound scaffold with optimized properties.
Analysis of High-Content Screening Data: If analogues were tested in complex cellular assays, AI could be used to analyze the resulting imaging or profiling data to identify subtle but important structure-activity relationships.
Future Research Directions and Translational Potential of 3 Chloro 2 2 Naphthyloxy Aniline in Academic Contexts
Potential as a Pharmacological Probe for Biological Pathways
A pharmacological probe is a small molecule used to study the function of a specific biological target, such as a protein or a pathway. Given that the biological targets of "3-Chloro-2-(2-naphthyloxy)aniline" are currently unknown, initial research would need to focus on identifying its molecular binding partners. The aryloxyaniline scaffold is present in molecules with diverse biological activities, suggesting that this compound could potentially interact with a range of protein targets. Future research could involve screening "this compound" against panels of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to identify any potential interactions. Once a target is identified, the compound could be used to elucidate the role of that target in various cellular processes and disease models.
Applications in Chemical Biology and Proteomics Research
In the fields of chemical biology and proteomics, small molecules are valuable tools for identifying and characterizing protein function on a larger scale. Should "this compound" be found to have a specific biological activity, it could be chemically modified to create probes for use in these research areas. For instance, a "clickable" alkyne or azide (B81097) group could be added to the molecule, allowing it to be covalently linked to reporter tags. This would enable researchers to perform experiments such as affinity-based protein profiling to identify its binding partners in complex biological samples, or to visualize its subcellular localization using fluorescence microscopy.
Development as a Lead Compound for Further Optimization in Drug Discovery Pipelines
A lead compound is a chemical starting point for the development of a new drug. patsnap.com It typically shows some desired biological activity but may require modification to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com If initial screening reveals that "this compound" has a promising biological effect, it could serve as a lead compound. Medicinal chemists could then synthesize a library of analogues by modifying its chemical structure. For example, the position of the chlorine atom could be altered, or different substituents could be added to the naphthyl or aniline (B41778) rings. This process of structure-activity relationship (SAR) studies would aim to develop new compounds with enhanced therapeutic potential. nih.gov
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The therapeutic potential of a compound is intrinsically linked to its mechanism of action. Uncovering how "this compound" exerts its biological effects is a critical step in identifying potential diseases it could be used to treat. For example, if the compound is found to inhibit a particular enzyme involved in inflammation, it could be investigated as a potential treatment for inflammatory disorders. Similarly, if it modulates the activity of a receptor implicated in a neurological condition, it could be explored for applications in that area. The discovery of its mechanism would open up new avenues for therapeutic exploration.
Integration with High-Throughput Screening Technologies for Target Validation
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their biological activity. nih.govnih.gov "this compound" could be integrated into HTS campaigns in several ways. If a biological target for the compound is identified, HTS could be used to screen large compound libraries to find other molecules that bind to the same target, potentially with higher affinity or different properties. patsnap.com This would help to validate the target as a potential point for therapeutic intervention. Conversely, the compound itself could be included in HTS screens against a wide range of disease models to identify unexpected therapeutic activities. nih.gov
Synthesis of Radiolabeled or Fluorescent Probes for In Vivo Imaging and Distribution Studies in Pre-clinical Models
To understand how a potential drug behaves in a living organism, it is often necessary to track its distribution and metabolism. This can be achieved by labeling the compound with a radioactive isotope or a fluorescent tag. nih.gov For "this compound," this would involve developing a synthetic route to incorporate an atom such as carbon-11 (B1219553) or fluorine-18 (B77423) for positron emission tomography (PET) imaging, or attaching a fluorescent dye. nih.gov These labeled probes would allow researchers to visualize the compound's accumulation in different organs and tissues in animal models, providing crucial information about its pharmacokinetic properties and helping to assess its potential for reaching its intended target in the body.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-(2-naphthyloxy)aniline, and what factors influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-naphthol and a suitably substituted chloroaniline precursor. Key steps include:
- Step 1: Activation of the naphthol via deprotonation using a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
- Step 2: Reaction with 3-chloro-2-nitroaniline (or similar intermediates) under controlled temperatures (80–120°C) to form the ether linkage .
- Step 3: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) . Critical Factors:
- Regioselectivity: Competing substitution sites may require directing groups (e.g., nitro) to ensure correct positioning .
- By-product Mitigation: Purification via column chromatography or recrystallization is essential to isolate the target compound .
Table 1: Comparison of Synthetic Routes
| Precursor | Base/Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Chloro-2-nitroaniline | K₂CO₃/DMF | 110 | 68 | 95 | |
| 2-Naphthol + 2,3-dichloroaniline | NaH/THF | 90 | 52 | 88 |
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of amine (-NH₂), chloro, and naphthyloxy groups. Key signals: δ ~5.0 ppm (NH₂, broad), δ ~7.5–8.5 ppm (naphthyl protons) .
- FT-IR: Peaks at ~3450 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C ether stretch) .
Advanced Research Questions
Q. What mechanistic insights explain competing substitution pathways during synthesis?
Methodological Answer: The naphthyloxy group’s steric bulk and electronic effects influence substitution dynamics:
- Electronic Effects: The electron-rich naphthyloxy group directs electrophilic substitution to the para position relative to the amine group.
- Steric Hindrance: Bulky substituents may favor meta substitution in some cases, requiring DFT calculations to predict regioselectivity . Experimental Validation:
- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates.
- Computational Modeling: Use Gaussian or ORCA software to map transition states and activation energies .
Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?
Methodological Answer: The compound’s aniline core and naphthyloxy group suggest potential interactions with enzymes or receptors.
- Enzyme Inhibition Assays:
- Cytochrome P450: Measure IC₅₀ values using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Binding Studies:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to quantify binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) .
Case Study: A structurally similar compound, 3-Chloro-2-(2,2-difluoroethoxy)aniline, showed moderate inhibition (IC₅₀ = 12 µM) against CYP3A4 .
Q. How can conflicting data on reaction yields or biological activity be resolved?
Methodological Answer: Contradictions often arise from variations in experimental conditions:
- Yield Discrepancies:
- Solvent Effects: Compare DMF (polar aprotic) vs. THF (less polar) in SNAr reactions .
- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) for nitro reductions .
- Biological Activity Variability:
- Assay Conditions: Standardize pH, temperature, and cofactor concentrations.
- Structural Analogues: Test derivatives (e.g., replacing naphthyloxy with phenoxy) to isolate functional group contributions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
